molecular formula C15H22N2O3 B13008726 Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate

Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate

Cat. No.: B13008726
M. Wt: 278.35 g/mol
InChI Key: MIDBTXZWHSOAMZ-UHFFFAOYSA-N
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Description

Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate is a synthetic organic compound that features a benzyl group, an amino group, and a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-(tetrahydro-2H-pyran-4-yl)ethanol. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzyl(2-nitro-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate, while reduction of the benzyl group can produce methyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate.

Scientific Research Applications

Chemistry

In chemistry, Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antiviral and anticancer agent, due to its ability to interfere with DNA and RNA processes .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve their mechanical strength and chemical resistance.

Mechanism of Action

The mechanism of action of Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The tetrahydro-2H-pyran ring enhances the compound’s solubility and facilitates its crossing of cellular membranes, improving its bioavailability . Once inside the cell, it can bind to enzymes and receptors, modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzyl group, an amino group, and a tetrahydro-2H-pyran ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

benzyl N-[2-amino-2-(oxan-4-yl)ethyl]carbamate

InChI

InChI=1S/C15H22N2O3/c16-14(13-6-8-19-9-7-13)10-17-15(18)20-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,16H2,(H,17,18)

InChI Key

MIDBTXZWHSOAMZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(CNC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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